molecular formula C18H23ClFN3O2S B2439393 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396886-68-2

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2439393
CAS No.: 1396886-68-2
M. Wt: 399.91
InChI Key: ZRKSBSWOKMRLDL-UHFFFAOYSA-N
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Description

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C18H23ClFN3O2S and its molecular weight is 399.91. The purity is usually 95%.
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Biological Activity

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, with the CAS number 1396886-68-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H23ClFN3O2SC_{18}H_{23}ClFN_{3}O_{2}S with a molecular weight of 399.9 g/mol. The presence of a sulfonyl group and a piperidine ring suggests diverse biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antibacterial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antibacterial properties. A study on synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial effects.

2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Compounds related to this structure have been reported to exhibit strong AChE inhibition, which is crucial for treating neurodegenerative diseases .
  • Urease : The compound's potential as a urease inhibitor was highlighted in studies where IC50 values were significantly lower than standard reference drugs, indicating a strong inhibitory effect .

3. Cancer Chemotherapy
The piperidine moiety is associated with anticancer activities. Compounds with similar frameworks have been explored for their ability to inhibit tumor growth in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : Molecular docking studies suggest that the compound interacts effectively with the active sites of target enzymes, leading to inhibition .
  • Cellular Uptake : The imidazole group may facilitate cellular uptake, enhancing the bioavailability of the compound within target cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this structure:

StudyFindings
Sanchez-Sancho et al. (1998)Identified strong AChE inhibitors among synthesized piperidine derivatives .
Aziz-ur-Rehman et al. (2011)Reported on the diverse pharmacological behaviors associated with sulfonamide groups, including antibacterial and enzyme inhibition .
Recent Research (2020)Demonstrated significant urease inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM compared to standard drugs .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClFN3O2S/c1-13(2)18-21-7-10-22(18)12-14-5-8-23(9-6-14)26(24,25)15-3-4-17(20)16(19)11-15/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKSBSWOKMRLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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